REACTION_CXSMILES
|
NC1[O:3][CH:4]2[CH:9]([OH:10])[CH:8]([OH:11])[C:7]([CH2:13][OH:14])([OH:12])[CH:5]2[N:6]=1.O>Cl>[NH2:6][CH:5]1[C:7]([CH2:13][OH:14])([OH:12])[CH:8]([OH:11])[CH:9]([OH:10])[CH:4]1[OH:3]
|
Name
|
2-amino-4-(hydroxymethyl)-3a,5,6,6a-tetrahydro-4H-cyclopent[d]oxazole-4,5,6-triol
|
Quantity
|
16 mg
|
Type
|
reactant
|
Smiles
|
NC=1OC2C(N1)C(C(C2O)O)(O)CO
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was sealed in an ampoule
|
Type
|
CONCENTRATION
|
Details
|
the resulting mixture was concentrated to dryness by evaporation under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was again dissolved in water
|
Type
|
CONCENTRATION
|
Details
|
the resulting solution was again concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
to remove the hydrochloric acid
|
Type
|
DISSOLUTION
|
Details
|
the resulting residue was dissolved in 20 ml of water
|
Type
|
ADDITION
|
Details
|
the pH of the solution was adjusted to a value of 6.0 by the addition of a 1N aqueous solution of sodium hydroxide
|
Type
|
WASH
|
Details
|
the column was washed with 60 ml of deionized water
|
Type
|
WASH
|
Details
|
eluted with a 0.2N aqueous ammonia solution
|
Type
|
CONCENTRATION
|
Details
|
The eluate was concentrated by evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield 5 ml of a concentrate
|
Type
|
WASH
|
Details
|
the column was washed with 200 ml of deionized water
|
Type
|
WASH
|
Details
|
eluted with 20% v/v aqueous methanol
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NC1C(C(C(C1(O)CO)O)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.2 mg | |
YIELD: CALCULATEDPERCENTYIELD | 44.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |